molecular formula C14H14Cl2N2O2 B13581845 (2Z)-2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide

(2Z)-2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide

Cat. No.: B13581845
M. Wt: 313.2 g/mol
InChI Key: LQMMAZRWXNSVFG-XFFZJAGNSA-N
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Description

(2Z)-2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: The starting materials, such as 3,4-dichlorobenzaldehyde and 3-methoxypropylamine, undergo a condensation reaction to form the enamide backbone.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide, under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the methoxypropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium cyanide, potassium cyanide, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Amines or other reduced forms of the original compound.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2Z)-2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide depends on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the compound’s specific interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-cyano-3-(3,4-dichlorophenyl)-N-(2-methoxyethyl)prop-2-enamide: Similar structure with a different alkyl chain length.

    (2Z)-2-cyano-3-(3,4-dichlorophenyl)-N-(3-ethoxypropyl)prop-2-enamide: Similar structure with an ethoxy group instead of a methoxy group.

Uniqueness

(2Z)-2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the cyano group, dichlorophenyl group, and methoxypropyl group can influence its interactions with other molecules and its overall stability.

Properties

Molecular Formula

C14H14Cl2N2O2

Molecular Weight

313.2 g/mol

IUPAC Name

(Z)-2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide

InChI

InChI=1S/C14H14Cl2N2O2/c1-20-6-2-5-18-14(19)11(9-17)7-10-3-4-12(15)13(16)8-10/h3-4,7-8H,2,5-6H2,1H3,(H,18,19)/b11-7-

InChI Key

LQMMAZRWXNSVFG-XFFZJAGNSA-N

Isomeric SMILES

COCCCNC(=O)/C(=C\C1=CC(=C(C=C1)Cl)Cl)/C#N

Canonical SMILES

COCCCNC(=O)C(=CC1=CC(=C(C=C1)Cl)Cl)C#N

Origin of Product

United States

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